1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
Improved synthesis methods for pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, have been developed to increase yields significantly from previously reported methods. These improvements allow for more efficient production of these compounds, which are crucial for further chemical transformations (Dong, 2011).
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been extensively studied through various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal detailed insights into the compounds' molecular geometry, confirming the (E)-configuration of specific substituents and providing the basis for understanding the compounds' reactivity and interactions (Karrouchi et al., 2021).
Chemical Reactions and Properties
Research into the chemical reactivity of pyrazole derivatives shows a diverse range of functionalization reactions. These reactions include the formation of carboxamide and carboxylate derivatives through reactions with various nucleophiles, demonstrating the versatility of pyrazole compounds in organic synthesis (Yıldırım et al., 2005).
Physical Properties Analysis
The study of the physical properties of pyrazole derivatives, including their polymorphism and solid-state proton transfer phenomena, provides valuable information for the design of materials with desired characteristics. These studies leverage techniques like solid-state NMR to explore the dynamic properties of these compounds in the solid state (Infantes et al., 2013).
Scientific Research Applications
Structural and Spectral Investigations
- Studies on similar pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into their structural and spectral characteristics. These derivatives were characterized using various techniques including NMR, FT-IR spectroscopy, and X-ray diffraction, revealing detailed molecular structures and properties (Viveka et al., 2016).
Synthesis and Characterization
- Improved synthesis methods for 1H-pyrazole-4-carboxylic acid have been developed, yielding higher product purities. These methods involve Claisen condensation, cyclization, and hydrolysis reactions, which may be relevant for synthesizing related compounds like 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid (Dong, 2011).
Functionalization Reactions
- Research on functionalization reactions of pyrazole derivatives, such as those involving 1H-pyrazole-3-carboxylic acid, contributes to the understanding of chemical behavior and potential applications of this compound in synthesizing new compounds (Yıldırım et al., 2005).
Hydrogen-Bonded Structures
- Studies on molecules like methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, which is structurally similar, reveal hydrogen-bonded structures and crystalline formations that could be analogous in this compound (Portilla et al., 2007).
Dynamic Properties in Solid State
- The structure and dynamic properties of pyrazole-4-carboxylic acids, observed through crystallography and solid-state NMR, offer valuable insights into the behavior of similar compounds under various conditions (Infantes et al., 2013).
Coordination Complexes
- Synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives provide a foundation for exploring complex formation capabilities of similar pyrazole compounds (Radi et al., 2015).
Safety and Hazards
Future Directions
The future directions of research on “1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be explored further .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)7-14-8-11(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRAUPLUXQZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006452-67-0 |
Source
|
Record name | 1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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